

# Evaluating the Safety Profile of SHEN26 in Comparison to Other COVID-19 Antivirals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SHEN26

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A Comparative Guide for Researchers and Drug Development Professionals

The emergence of novel oral antiviral agents has been a critical development in the management of COVID-19. This guide provides a comprehensive comparison of the safety profile of a promising new agent, **SHEN26**, with established antivirals: Paxlovid (nirmatrelvir/ritonavir), Remdesivir, and Molnupiravir. This analysis is based on available preclinical and clinical data to assist researchers, scientists, and drug development professionals in evaluating the relative safety of these therapeutics.

## Executive Summary

**SHEN26**, an oral RNA-dependent RNA polymerase (RdRp) inhibitor, has demonstrated a favorable safety profile in early clinical trials, with most treatment-related adverse events being mild and resolving without intervention.<sup>[1][2][3][4]</sup> This profile is compared against Paxlovid, a 3CL protease inhibitor associated with dysgeusia and potential drug-drug interactions; Remdesivir, an intravenous RdRp inhibitor linked to hepatic enzyme elevations and infusion-related reactions; and Molnupiravir, another oral RdRp inhibitor with concerns regarding potential genotoxicity.

## Comparative Safety Data

The following tables summarize the incidence of common and serious adverse events reported in clinical trials for **SHEN26**, Paxlovid, Remdesivir, and Molnupiravir.

Table 1: Comparison of Common Adverse Events (Incidence  $\geq 1\%$ )

Adverse Event	SHEN26 (Phase II, 400mg)	Paxlovid (EPIC-HR Trial)	Remdesivir (ACTT-1 Trial)	Molnupiravir (MOVE-OUT Trial)	Placebo
Any Adverse Event	Not explicitly reported	23.1%	Not explicitly reported	30.4%	23.4% (Paxlovid Trial), 33.0% (Molnupiravir Trial)
Diarrhea	Not explicitly reported	3%	9%	2%	2% (Paxlovid Trial), Not explicitly reported (Remdesivir Trial), <2% (Molnupiravir Trial)
Nausea	Not explicitly reported	<1%	Most common side effect	1%	<1% (Paxlovid Trial), Not explicitly reported (Remdesivir Trial), <2% (Molnupiravir Trial)
Dysgeusia (Altered Taste)	Not explicitly reported	6%	Not reported	Not reported	<1%
Headache	Not explicitly reported	Not explicitly reported	<5%	Not explicitly reported	Not explicitly reported
Elevated Liver Enzymes	No hepatotoxicity observed	Not a common AE	23% (Hepatic enzyme increases)	Not a common AE	Not explicitly reported

Rash	Not explicitly reported	Not explicitly reported	8%	2.56%	Not explicitly reported
Dizziness	Not explicitly reported	Not explicitly reported	Not reported	1%	<2%

Note: Data for **SHEN26** is from a smaller Phase II trial, and direct comparison of percentages with larger Phase III trials of other drugs should be done with caution. "Not explicitly reported" indicates that the specific adverse event was not highlighted as a common event in the cited sources.

Table 2: Comparison of Serious Adverse Events (SAEs) and Discontinuation Rates

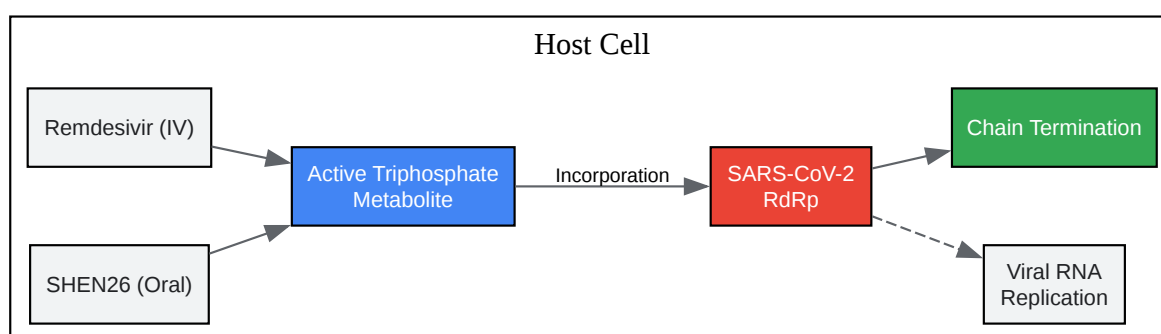
Outcome	SHEN26 (Phase II)	Paxlovid (EPIC-HR Trial)	Remdesivir (Pooled Data)	Molnupiravi r (MOVE- OUT Trial)	Placebo
Serious Adverse Events	0 (CTCAE $\geq$ 3 in 400mg group: 3 cases, not significantly different from placebo)	1.4%	23%	Not significantly different from placebo	1.9% (Paxlovid Trial)
Discontinuation due to AEs	0	2%	8%	Not significantly different from placebo	4% (Paxlovid Trial)
Deaths	0	0	Not explicitly reported as treatment- related	1 (0.1%)	9 (1.3%) (Molnupiravir Trial)

## Mechanism of Action and Signaling Pathways

The safety profile of an antiviral is intrinsically linked to its mechanism of action and potential off-target effects.

## SHEN26 and Remdesivir: RdRp Inhibition

Both **SHEN26** and Remdesivir are nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp).<sup>[5][6]</sup> They are incorporated into the nascent viral RNA chain, leading to premature termination of transcription and replication.

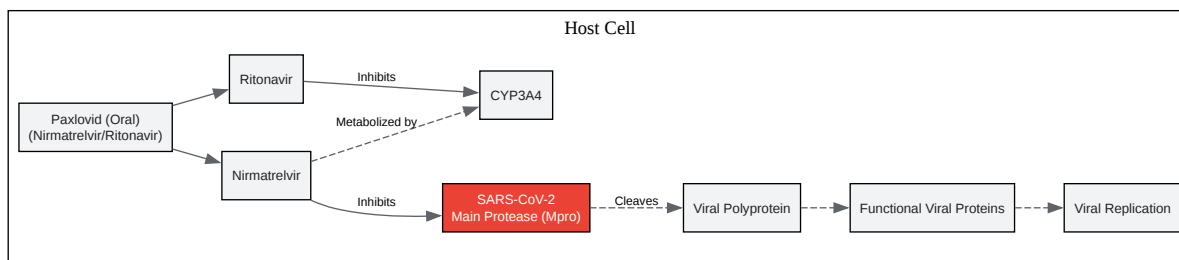


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Caption: Mechanism of **SHEN26** and Remdesivir via RdRp inhibition.

## Paxlovid (Nirmatrelvir): Mpro Inhibition

Paxlovid consists of nirmatrelvir, which inhibits the SARS-CoV-2 main protease (Mpro or 3CLpro), and ritonavir, which boosts nirmatrelvir's concentration. Mpro is essential for cleaving viral polyproteins into functional proteins required for viral replication.

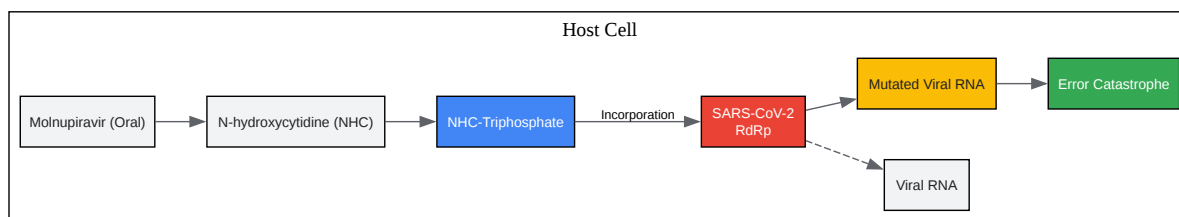


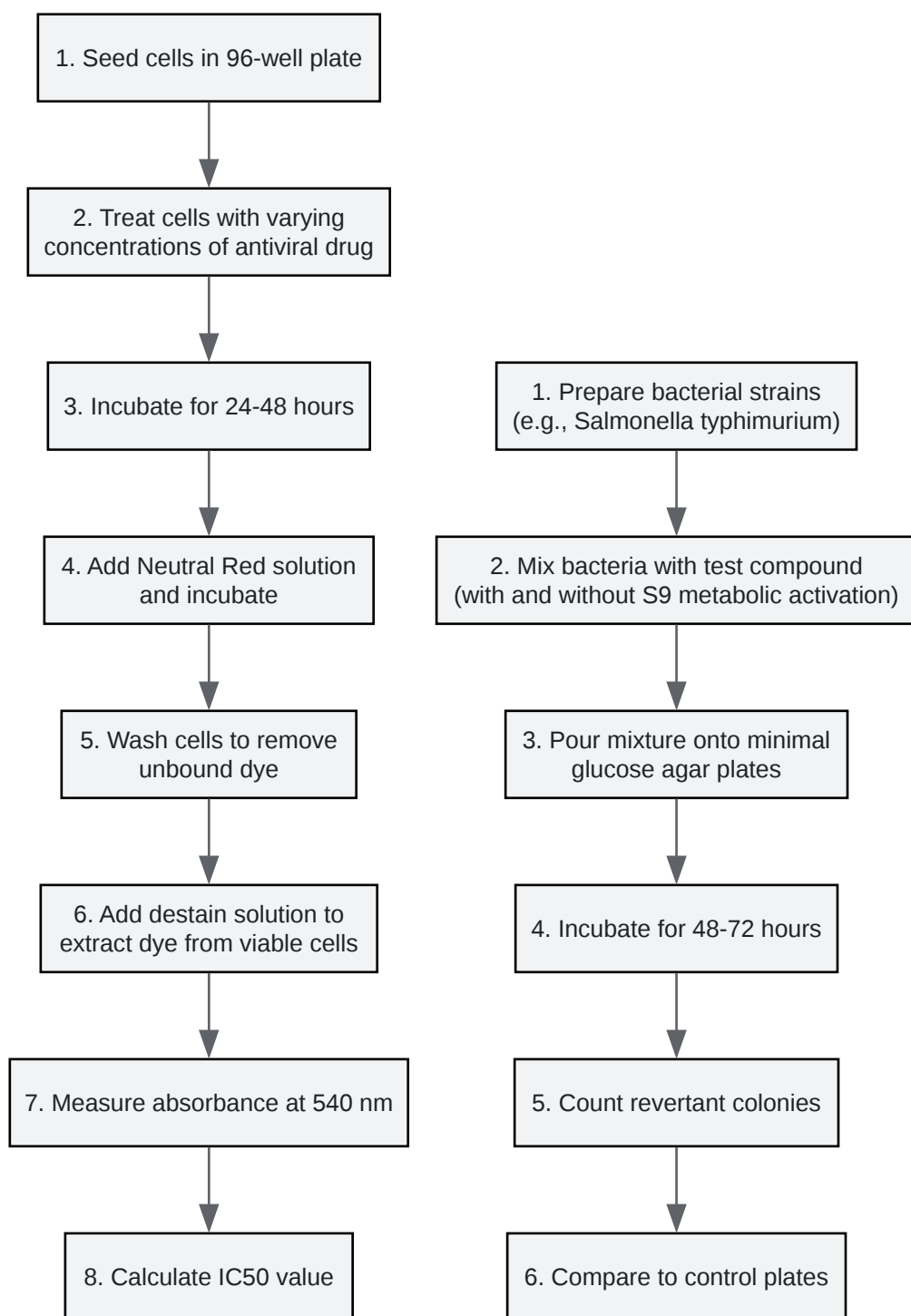
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Caption: Mechanism of Paxlovid via Mpro inhibition.

## Molnupiravir: Viral Mutagenesis

Molnupiravir is a prodrug of a ribonucleoside analog that is incorporated into the viral RNA by RdRp. This leads to an accumulation of mutations in the viral genome, a process known as "error catastrophe," which ultimately inhibits replication.





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